molecular formula C8H9NO4S B8752407 3-Acetyl-4-hydroxybenzene-1-sulfonamide

3-Acetyl-4-hydroxybenzene-1-sulfonamide

Cat. No. B8752407
M. Wt: 215.23 g/mol
InChI Key: DBHHXTYWDJYIIF-UHFFFAOYSA-N
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Patent
US05206240

Procedure details

The title compound was prepared in a similar manner as for the preparation of N-methyl-3-acetyl-4-hydroxy-benzenesulfonic acid amide, but substituting ammonia for mono methyl amine.
Name
N-methyl-3-acetyl-4-hydroxy-benzenesulfonic acid amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[NH:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([C:13](=[O:15])[CH3:14])[CH:7]=1)(=[O:5])=[O:4].CN>>[C:13]([C:8]1[CH:7]=[C:6]([S:3]([NH2:2])(=[O:4])=[O:5])[CH:11]=[CH:10][C:9]=1[OH:12])(=[O:15])[CH3:14]

Inputs

Step One
Name
N-methyl-3-acetyl-4-hydroxy-benzenesulfonic acid amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNS(=O)(=O)C1=CC(=C(C=C1)O)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1O)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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